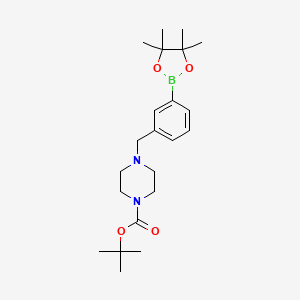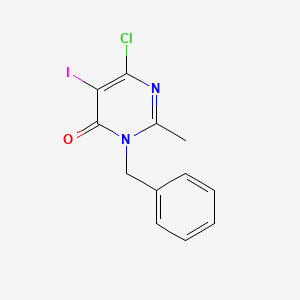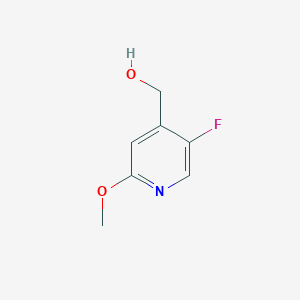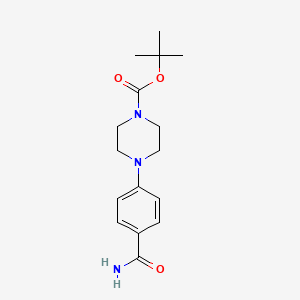![molecular formula C8H7FN4S B1444515 [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine CAS No. 1466227-72-4](/img/structure/B1444515.png)
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine
Overview
Description
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine is a chemical compound with the molecular formula C8H7FN4S and a molecular weight of 210.23 g/mol . This compound is notable for its unique structure, which includes a fluoropyridine ring and a thiadiazole moiety, making it a versatile scaffold in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The resulting intermediate is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its fluoropyridine and thiadiazole moieties are known to interact with various enzymes and receptors, making it a valuable tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine ring can form hydrogen bonds and π-π interactions with aromatic residues in the active sites of enzymes, while the thiadiazole moiety can coordinate with metal ions or form covalent bonds with nucleophilic residues . These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: This compound shares the fluoropyridine moiety but lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity.
(3-Fluoropyridin-4-yl)methanamine dihydrochloride: Similar in structure but with different physicochemical properties due to the presence of the dihydrochloride salt.
Uniqueness
The uniqueness of [5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine lies in its combination of a fluoropyridine ring and a thiadiazole moiety, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-4-11-2-1-5(6)8-13-12-7(3-10)14-8/h1-2,4H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJLTIPZFCKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)






amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)





